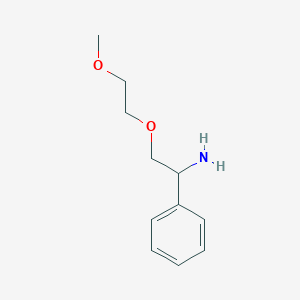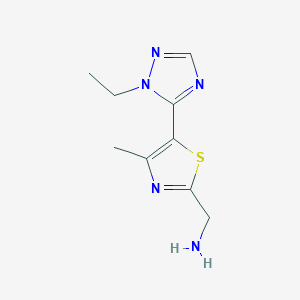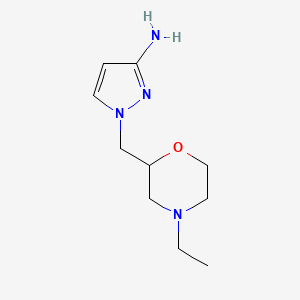![molecular formula C18H22N6O B13645130 5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)
5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile is a complex organic compound with a unique structure that includes a furo[2,3-c]naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furo[2,3-c]naphthyridine core, followed by the introduction of the amino, ethyl, and piperidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[2,3-c]naphthyridine derivatives with different substituents. Examples include:
- 5,6-diamino-2-methyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile
- 5,6-diamino-2-ethyl-8-(morpholin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile
Uniqueness
The uniqueness of 5,6-diamino-2-ethyl-8-(piperidin-1-yl)-1H,2H-furo[2,3-c]2,7-naphthyridine-9-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N6O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5,6-diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile |
InChI |
InChI=1S/C18H22N6O/c1-2-10-8-11-13-12(9-19)17(24-6-4-3-5-7-24)22-15(20)14(13)16(21)23-18(11)25-10/h10H,2-8H2,1H3,(H2,20,22)(H2,21,23) |
InChI Key |
MYWZRGQQWJZCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C3C(=C(N=C(C3=C(N=C2O1)N)N)N4CCCCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13645056.png)
![1-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13645074.png)





![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)





